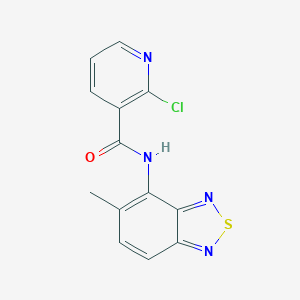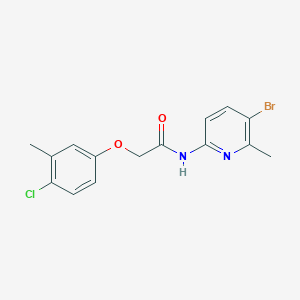![molecular formula C23H29N3O2 B505461 2-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide](/img/structure/B505461.png)
2-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide is a complex organic compound with a molecular formula of C23H29N3O2 and a molecular weight of 379.49526 . This compound is notable for its intricate structure, which includes a piperazine ring and a benzamide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Piperazine Ring: This step involves the reaction of appropriate amines with dihaloalkanes under controlled conditions.
Attachment of the Benzamide Moiety: This is achieved through acylation reactions, where the piperazine intermediate is reacted with benzoyl chloride derivatives.
Final Coupling: The final step involves coupling the intermediate compounds under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis, with optimizations for yield and purity. These methods often involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides under basic conditions.
Major Products
Scientific Research Applications
2-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide: Shares a similar core structure but differs in the substitution pattern.
N-(2,3-dimethylbutan-2-yl)-4-methoxyaniline: Another compound with a related structure, used in organic synthesis.
Uniqueness
2-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H29N3O2 |
|---|---|
Molecular Weight |
379.5g/mol |
IUPAC Name |
2-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C23H29N3O2/c1-17(2)16-22(27)26-14-12-25(13-15-26)20-10-8-19(9-11-20)24-23(28)21-7-5-4-6-18(21)3/h4-11,17H,12-16H2,1-3H3,(H,24,28) |
InChI Key |
KCYWCGUCEIIGQF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC(C)C |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(propionylamino)-1,3-benzothiazol-6-yl]nicotinamide](/img/structure/B505381.png)
![2,4-dichloro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B505382.png)
![N-(6-{[(2-furoylamino)carbothioyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B505383.png)
![N-{[2-(butanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B505384.png)
![3-isobutoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B505385.png)
![methyl 3-{[(4-chlorophenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B505388.png)
![Methyl 3-{[4-(benzyloxy)benzoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B505389.png)

![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B505393.png)
![N-[(2-fluoro-4-iodophenyl)carbamothioyl]-3-methoxybenzamide](/img/structure/B505396.png)
![N-[(2-fluoro-4-iodophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B505397.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B505398.png)
![2-(4-bromophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B505401.png)
